3-Fluoro-4-phenylphenol chemical properties
3-Fluoro-4-phenylphenol chemical properties
An In-depth Technical Guide to 3-Fluoro-4-phenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis, analytical methodologies, and predicted biological activities of 3-Fluoro-4-phenylphenol. The information is structured to serve as a foundational resource for professionals in research and drug development.
Core Chemical Properties
3-Fluoro-4-phenylphenol, also known as 2-Fluoro[1,1'-biphenyl]-4-ol, is an aromatic organic compound.[1] Its structure consists of a biphenyl backbone with a fluorine atom and a hydroxyl group substitution on one of the phenyl rings. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Fluoro-4-phenylphenol.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉FO | [1][2] |
| Molecular Weight | 188.20 g/mol | [1][2] |
| CAS Number | 477860-13-2 | [1] |
| Alternate CAS | 84376-21-6 (for 2-Fluoro-4-phenylphenol) | [2] |
| Appearance | Not specified, likely a solid at room temperature. | |
| Purity | Available up to 96% | [3] |
Spectral and Computational Data
| Property | Value | Reference |
| IUPAC Name | 2-fluoro-4-phenylphenol | [2] |
| InChI | InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | [2] |
| InChIKey | YTFYLPMGFTYAPF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | [2] |
| XLogP3 | 3.4 | [2] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 3-Fluoro-4-phenylphenol are not detailed in the provided search results, a highly probable and widely used method is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[4]
Proposed Synthesis: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for synthesizing the parent compound, 4-phenylphenol.[4][5]
Reaction: The proposed synthesis involves the palladium-catalyzed coupling of phenylboronic acid with 3-fluoro-4-iodophenol .
Reagents and Materials:
-
Phenylboronic acid
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3-Fluoro-4-iodophenol (or 4-bromo-2-fluorophenol)
-
Palladium catalyst (e.g., 10% Palladium on carbon, Pd(PPh₃)₄)
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Base (e.g., Potassium carbonate, Sodium carbonate)
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Solvent (e.g., Water, Toluene, Dimethoxyethane)
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Round-bottom flask
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Condenser
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Magnetic stirrer and hot plate
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Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Methodology:
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Setup: To a round-bottom flask, add the aryl halide (e.g., 3-fluoro-4-iodophenol), phenylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).
-
Solvent and Catalyst: Add the chosen solvent and the palladium catalyst (typically 1-5 mol %).
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Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.[4] Reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel.
Caption: Proposed Suzuki coupling workflow for synthesizing 3-Fluoro-4-phenylphenol.
Analytical Methods
The analysis of 3-Fluoro-4-phenylphenol, particularly in complex matrices, would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for detecting and quantifying similar phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for analyzing volatile and thermally stable compounds. Given that related nitrophenols are analyzed by GC, this is a viable technique.[6]
Experimental Protocol Outline:
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Sample Preparation: For environmental or biological samples, a multi-step process is required.
-
Extraction: Ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the sample matrix (e.g., water, soil, tissue).
-
Derivatization (Optional but common): The phenolic hydroxyl group is often derivatized (e.g., silylation) to increase volatility and improve chromatographic peak shape.
-
-
GC Separation: The prepared sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Caption: General workflow for the analysis of phenolic compounds using GC-MS.
Biological Activity and Relevance
No direct experimental data on the biological activity of 3-Fluoro-4-phenylphenol was found. However, based on structure-activity relationships (SAR) of related phenolic and biphenyl compounds, we can infer its potential activities.
Predicted Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes.[7] The functionalization of natural phenols, particularly through halogenation, has been shown to be an effective strategy for enhancing their biological activity.[8] For instance, chlorination and bromination of thymol increase its antimicrobial potency significantly.[8] The presence of a fluorine atom in 3-Fluoro-4-phenylphenol—a highly electronegative and lipophilic substituent—is predicted to enhance its antimicrobial properties compared to the parent 4-phenylphenol.[7]
Potential Endocrine-Disrupting Activity
The parent compound, 4-phenylphenol, is a known endocrine-disrupting chemical (EDC) that acts as an agonist for the estrogen receptor (ER) alpha and an antagonist for the androgen receptor (AR).[9][10] It is frequently monitored in environmental and food samples for this reason. The introduction of a fluorine atom onto the phenolic ring could modulate this receptor-binding activity. The effect is not easily predictable without experimental data, as the fluorine could alter binding affinity and orientation within the receptor's ligand-binding pocket.[7] Therefore, 3-Fluoro-4-phenylphenol should be considered a potential EDC that warrants experimental investigation.
Caption: Predicted biological interaction pathways for 3-Fluoro-4-phenylphenol.
Safety and Handling
Specific safety data for 3-Fluoro-4-phenylphenol is not available. However, based on the hazard classifications of related phenylphenols, the compound should be handled with care.[11][12][13]
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Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13] May be toxic to aquatic life with long-lasting effects (H411).[11]
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Precautionary Measures:
This guide serves as a technical summary based on available data and established scientific principles. All predictions regarding synthesis and biological activity require experimental validation.
References
- 1. 3-Fluoro-4-phenylphenol | LGC Standards [lgcstandards.com]
- 2. 2-Fluoro-4-phenylphenol | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 6. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
